
(5R)-5-(hydroxymethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-on ist eine heterocyclische Verbindung, die sowohl Pyrrol- als auch Oxazolidinonringe aufweist
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-on beinhaltet typischerweise die Bildung des Oxazolidinonrings durch intramolekulare Cyclisierung. Ein übliches Verfahren umfasst die Reaktion von N-substituierten Glycidylcarbamaten unter Triazabicyclodecene-Katalyse . Ein weiterer Ansatz beinhaltet die Behandlung von N-Allylcarbamaten mit hypervalenten Iodverbindungen in einem Hexafluoroisopropanol-Medium .
Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für diese Verbindung sind nicht umfassend dokumentiert. Die allgemeinen Prinzipien der großtechnischen organischen Synthese, wie z. B. die Optimierung der Reaktionsbedingungen und die Verwendung kostengünstiger Reagenzien, wären anwendbar.
Analyse Chemischer Reaktionen
Reaktionstypen: 5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxymethylgruppe kann zu einer Carboxylgruppe oxidiert werden.
Reduktion: Der Oxazolidinonring kann unter bestimmten Bedingungen reduziert werden.
Substitution: Der Pyrrolring kann elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid.
Substitution: Elektrophile Reagenzien wie Halogene oder Nitroverbindungen.
Hauptprodukte:
Oxidation: Bildung von Carbonsäurederivaten.
Reduktion: Bildung von reduzierten Oxazolidinonderivaten.
Substitution: Bildung von substituierten Pyrrolderivaten.
4. Wissenschaftliche Forschungsanwendungen
5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Biologie: Untersucht auf sein Potenzial als Inhibitor von Enzymen wie Monoaminoxidase B.
Industrie: Wird bei der Synthese von biologisch aktiven heterocyclischen Verbindungen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. So inhibiert es Monoaminoxidase B, indem es an die aktive Stelle des Enzyms bindet und so den Abbau von Neurotransmittern verhindert . Die antibakterielle Aktivität der Verbindung wird auf ihre Fähigkeit zurückgeführt, die bakterielle Proteinsynthese zu stören .
Ähnliche Verbindungen:
Linezolid: Ein Oxazolidinon-Antibiotikum mit einer ähnlichen Kernstruktur, aber unterschiedlichen Substituenten.
Tedizolid: Ein weiteres Oxazolidinon-Antibiotikum mit verbesserter Wirksamkeit und einem anderen Substitutionsschema.
Contezolid: Ein neueres Oxazolidinonderivat mit verbesserten pharmakokinetischen Eigenschaften.
Einzigartigkeit: 5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-on ist einzigartig aufgrund seiner Kombination aus Pyrrol- und Oxazolidinonringen, die ihm eine besondere chemische Reaktivität und potenzielle biologische Aktivität verleiht. Seine Hydroxymethylgruppe bietet auch eine Stelle für weitere Funktionalisierung, was es zu einer vielseitigen Verbindung für verschiedene Anwendungen macht.
Wissenschaftliche Forschungsanwendungen
5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in stereoselective transformations.
Biology: Investigated for its potential as an inhibitor of enzymes such as monoamine oxidase B.
Medicine: Explored for its antibacterial properties, particularly in the development of new antibiotics.
Industry: Utilized in the synthesis of biologically active heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, it inhibits monoamine oxidase B by binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters . The compound’s antibacterial activity is attributed to its ability to interfere with bacterial protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Linezolid: An oxazolidinone antibiotic with a similar core structure but different substituents.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a different substitution pattern.
Contezolid: A newer oxazolidinone derivative with improved pharmacokinetic properties.
Uniqueness: 5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-one is unique due to its combination of pyrrole and oxazolidinone rings, which imparts distinct chemical reactivity and potential biological activity. Its hydroxymethyl group also provides a site for further functionalization, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
406934-09-6 |
|---|---|
Molekularformel |
C8H10N2O3 |
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
(5R)-5-(hydroxymethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H10N2O3/c11-6-7-5-10(8(12)13-7)9-3-1-2-4-9/h1-4,7,11H,5-6H2/t7-/m1/s1 |
InChI-Schlüssel |
SITMGBVDSOSSTH-SSDOTTSWSA-N |
Isomerische SMILES |
C1[C@@H](OC(=O)N1N2C=CC=C2)CO |
Kanonische SMILES |
C1C(OC(=O)N1N2C=CC=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


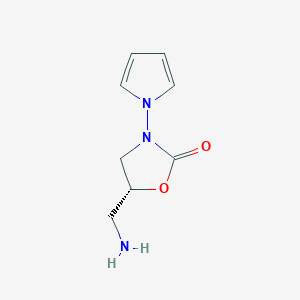

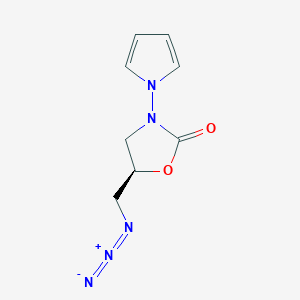

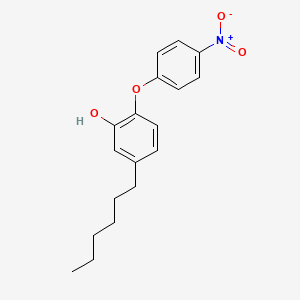
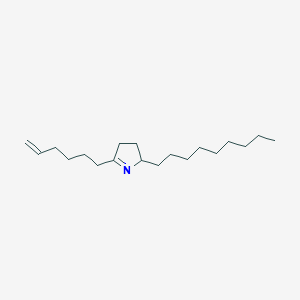

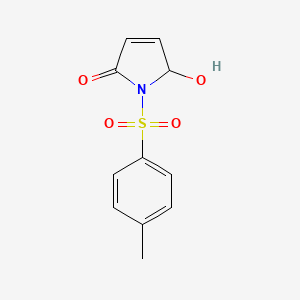



![5-Methoxy-N-phenylbenzo[d]oxazol-2-amine](/img/structure/B10844849.png)


